molecular formula C16H14ClNO2 B053360 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone CAS No. 113722-81-9

2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone

Cat. No. B053360
CAS RN: 113722-81-9
M. Wt: 287.74 g/mol
InChI Key: HRTMJRGKWDPJHI-UHFFFAOYSA-N
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Description

“2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone” is a chemical compound. It is used for HPLC derivatization .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, density, and reactivity. According to PubChem, the molecular formula of a similar compound, “2-Chloro-6-(3-hydroxypropylamino)benzoic acid”, is C10H12ClNO3 and its molecular weight is 215.67 g/mol .

Scientific Research Applications

C16H14ClNO2 C_{16}H_{14}ClNO_{2} C16​H14​ClNO2​

and molecular weight of 287.74, has several unique applications in scientific research .

HPLC Derivatization

2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone: is used in high-performance liquid chromatography (HPLC) for derivatization. This process enhances the detection of compounds that are otherwise challenging to analyze due to their lack of inherent detectable properties. By introducing a derivatizing agent, researchers can improve the sensitivity and selectivity of HPLC methods .

Fluorescence Studies

The compound’s suitability for fluorescence studies stems from its chemical structure, which allows it to be used as a fluorescent probe. This application is particularly valuable in biochemistry and cell biology for tracking and quantifying biological molecules .

Ferroptosis Research

In the field of cancer research, 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone has been linked to studies on ferroptosis, an iron-dependent form of regulated cell death. Understanding the role of lipid metabolism in ferroptosis can provide insights into cancer cell survival under metabolic stress conditions .

Lipid Metabolism Studies

The compound’s relevance to lipid metabolism also extends to broader applications. It can be used to investigate the metabolic pathways and alterations in lipid profiles, which are crucial in understanding various diseases and developing therapeutic strategies .

Material Science

In material science, 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone can be utilized in the synthesis of novel materials. Its chemical properties may contribute to the development of advanced polymers or coatings with specific characteristics .

Analytical Chemistry

As an analytical reagent, this compound can be employed in the development of new analytical methods. Its unique properties may aid in the creation of more accurate and reliable chemical assays .

Organic Synthesis

In organic chemistry, 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone serves as a building block for the synthesis of complex organic molecules. Its reactive sites make it a versatile precursor for various synthetic routes .

Drug Development

Lastly, the compound’s potential in drug development should not be overlooked. Its structural features could be key in designing new pharmaceuticals, especially in the realm of targeted therapies where specificity and efficacy are paramount .

properties

IUPAC Name

2-chloro-6-(3-hydroxypropylamino)phenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-13-9-10-5-6-14(18-7-2-8-19)11-3-1-4-12(15(10)11)16(13)20/h1,3-6,9,18-19H,2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTMJRGKWDPJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C(=C3)Cl)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391808
Record name 2-Chloro-6-[(3-hydroxypropyl)amino]-1H-phenalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone

CAS RN

113722-81-9
Record name 2-Chloro-6-[(3-hydroxypropyl)amino]-1H-phenalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.